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Introduction

e-Carotene is a naturally occurring carotenoid pigment found in various plants and algae. As a
member of the carotene family, it possesses significant antioxidant properties and serves as a
precursor to vitamin A, making it a compound of interest for the pharmaceutical, nutraceutical,
and food industries. Supercritical fluid extraction (SFE) with carbon dioxide (CO2) has emerged
as a green and highly selective technology for the extraction of lipophilic compounds like
carotenoids.[1] This method offers several advantages over traditional solvent extraction,
including the use of a non-toxic, non-flammable, and environmentally benign solvent, as well as
tunable selectivity through the manipulation of temperature and pressure.[1] This document
provides detailed application notes and protocols for the supercritical fluid extraction of -
carotene, based on established methodologies for similar carotenoids.

Principles of Supercritical Fluid Extraction of
Carotenoids

Supercritical fluid extraction utilizes a fluid above its critical temperature and pressure, where it
exhibits properties of both a liquid and a gas. Supercritical CO2, the most common solvent for
SFE, behaves as a nonpolar solvent, making it ideal for extracting lipophilic molecules like
carotenes.[2] The solvating power of supercritical CO2 can be precisely controlled by adjusting
the temperature and pressure, which in turn alters its density.[1]
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Generally, at a constant temperature, increasing the pressure leads to a higher fluid density
and greater solvating power.[1] Conversely, at a constant pressure, increasing the temperature
decreases the density but can increase the vapor pressure of the analytes, which may enhance
extraction efficiency.[1] For the extraction of carotenoids, which are thermally sensitive, a
careful optimization of these parameters is crucial to maximize yield and prevent degradation.

[3]

To enhance the extraction of more polar compounds or to improve the overall extraction
efficiency, a co-solvent, such as ethanol, can be added to the supercritical CO2.[3][4] Ethanol
can increase the polarity of the supercritical fluid, thereby improving the solubility of target
compounds.[2]

Experimental Protocols

While specific data for e-carotene is limited, the following protocols are based on optimized
conditions for the extraction of other carotenoids, such as (3-carotene, from microalgae like
Dunaliella salina.[4][5]

Sample Preparation

Proper sample preparation is critical for efficient extraction and to prevent the degradation of
carotenoids, which are sensitive to light, heat, and oxidation.[6]

Materials:

e Source material containing e-carotene (e.g., microalgae biomass)
e Liquid nitrogen

e Mortar and pestle or a high-shear homogenizer

o Freeze-dryer

e Sieve with a defined mesh size

Protocol:

e Harvest the biomass (e.g., by centrifugation).
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Immediately freeze the biomass with liquid nitrogen to halt enzymatic activity.

Grind the frozen biomass to a fine powder using a pre-chilled mortar and pestle or a
homogenizer.

Lyophilize (freeze-dry) the powdered biomass to remove water, which can hinder the
efficiency of SFE with nonpolar CO2.[1]

Sieve the dried powder to obtain a uniform particle size, which ensures consistent extraction.

Supercritical Fluid Extraction (SFE)

Apparatus:

Supercritical fluid extraction system equipped with a high-pressure pump for CO2, a co-
solvent pump, an extraction vessel, a back-pressure regulator, and a collection vessel.

Reagents:

Supercritical fluid grade carbon dioxide (COZ2)

HPLC grade ethanol (or other suitable co-solvent)

Butylated hydroxytoluene (BHT) as an antioxidant (optional, can be added to the collection
solvent)[6]

Protocol:

Accurately weigh the dried and powdered biomass and load it into the extraction vessel.

Set the desired extraction temperature and pressure. Based on studies on similar
carotenoids, a temperature range of 40-70°C and a pressure range of 300-500 bar are
recommended starting points.[4]

If using a co-solvent, set the desired percentage (e.g., 5-10% ethanol by weight).[4][7]

Pressurize the system with CO2 and the co-solvent mixture and allow for a static extraction
period (e.g., 30 minutes) to allow the supercritical fluid to penetrate the matrix.
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e Switch to dynamic extraction by opening the outlet valve and allowing the supercritical fluid
containing the extracted carotenoids to flow into the collection vessel.

e Maintain a constant flow rate of CO2 (e.g., 2-4 kg/h ).[8]

¢ In the collection vessel, the pressure is reduced, causing the CO2 to return to its gaseous
state and the extracted carotenoids to precipitate. The collection can be done in a solvent
like ethanol containing an antioxidant to protect the extracted compounds.

» Continue the dynamic extraction for a predetermined time (e.g., 2-3 hours) or until the extract
becomes colorless.[8]

 After extraction, carefully depressurize the system and collect the extract for further analysis.

Quantification of e-Carotene by HPLC

High-Performance Liquid Chromatography (HPLC) is the standard method for the separation
and quantification of carotenoid isomers.[6]

Instrumentation and Columns:
e An HPLC system equipped with a photodiode array (PDA) or UV-Vis detector.

o A C30 reversed-phase column is highly recommended for the separation of carotenoid
isomers.[6]

Reagents:

o HPLC grade solvents (e.g., methanol, methyl tert-butyl ether (MTBE), water).
o ¢-Carotene analytical standard.

Protocol:

o Sample Preparation: Dissolve the dried extract from the SFE process in a suitable organic
solvent (e.g., MTBE or the mobile phase).[6] Filter the solution through a 0.22 or 0.45 pm
syringe filter before injection.[6]
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o Chromatographic Conditions:

o

Mobile Phase: A gradient of methanol, MTBE, and water is commonly used. The exact
gradient profile should be optimized for the specific separation.

o

Flow Rate: Typically 1.0 mL/min.

[¢]

Detection Wavelength: The maximum absorbance for e-carotene should be determined,
but a wavelength of around 450 nm is generally used for carotenes.[9]

Column Temperature: Maintain a constant column temperature (e.g., 25°C).

[¢]

e Quantification:

[e]

Prepare a calibration curve using the e-carotene analytical standard at several
concentrations.

o Inject the prepared sample extract into the HPLC system.

o lIdentify the e-carotene peak based on its retention time and UV-Vis spectrum compared to
the standard.

o Quantify the amount of e-carotene in the sample by comparing its peak area to the
calibration curve.

Data Presentation

The following tables summarize quantitative data from studies on the SFE of carotenoids from
various microalgae. While not specific to e-carotene, these data provide a valuable reference
for optimizing extraction parameters.

Table 1. Effect of Pressure and Temperature on Carotenoid Extraction from Dunaliella salina
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Total Carotenoid

Pressure (bar) Temperature (°C) Yield (pglg dry Reference
microalgae)
300 30 - [5]
400 55 115.43 [5]
500 70 >90% recovery [4]
300 50 - [4]
300 60 - [4]
Table 2: Effect of Co-solvent on Carotenoid Extraction
Carotenoid
Source Pressure Temperatur  Co-solvent .
. Yield/Recov Reference
Material (bar) e (°C) (Ethanol)
ery
Dunaliella >90%
_ 500 70 10 wt% [4]
salina recovery
Dunaliella 5% mass 25 g/kg
_ 200 (20 MPa) 45 (318.15 K) _ _ [3]
salina fraction microalgae
50% of B-
Tomato Paste
300 65 5% carotene [8]
Waste
extracted
Visualizations
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Caption: Experimental workflow for the supercritical fluid extraction and analysis of e-carotene.
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Conclusion

Supercritical fluid extraction with CO2 is a highly promising green technology for the efficient
and selective extraction of e-carotene from natural sources. The optimization of key parameters
such as pressure, temperature, and the use of a co-solvent like ethanol is crucial for
maximizing extraction yields while preserving the integrity of this thermolabile compound. The
protocols and data presented in these application notes provide a solid foundation for
researchers and drug development professionals to develop and validate their own SFE
methods for e-carotene. Further studies focusing specifically on the solubility and extraction
kinetics of e-carotene in supercritical CO2 would be beneficial for further process optimization.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Supercritical Carbon Dioxide Extraction of Carotenoids from Pumpkin (Cucurbita spp.): A
Review - PMC [pmc.ncbi.nim.nih.gov]

o 2. Green Chemistry Extractions of Carotenoids from Daucus carota L.—Supercritical Carbon
Dioxide and Enzyme-Assisted Methods - PMC [pmc.ncbi.nim.nih.gov]

. docta.ucm.es [docta.ucm.es]

. d-nb.info [d-nb.info]

. researchgate.net [researchgate.net]
. benchchem.com [benchchem.com]

. researchgate.net [researchgate.net]

°
o) ~ (o)) (62} H w

. Supercritical CO(2) extraction of beta-carotene and lycopene from tomato paste waste -
PubMed [pubmed.ncbi.nlm.nih.gov]

» 9. HPLC Analysis and Determination of Carotenoid Pigments in Commercially Available Plant
Extracts [foodandnutritionjournal.org]

 To cite this document: BenchChem. [Supercritical Fluid Extraction of e-Carotene: Application
Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available at:
[https://lwww.benchchem.com/product/b162410#supercritical-fluid-extraction-of-carotene]

© 2025 BenchChem. All rights reserved. 8/9 Tech Support


https://www.benchchem.com/product/b162410?utm_src=pdf-custom-synthesis
https://pmc.ncbi.nlm.nih.gov/articles/PMC4013658/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4013658/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6930531/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6930531/
https://docta.ucm.es/rest/api/core/bitstreams/a45d30af-b561-4953-8bdc-b7f0eeaef942/content
https://d-nb.info/1230795863/34
https://www.researchgate.net/publication/309880681_Experimental_Optimization_of_SC-CO2_Extraction_of_Carotenoids_from_Dunaliella_salina
https://www.benchchem.com/pdf/Application_Note_HPLC_Method_for_the_Separation_and_Quantification_of_Carotene.pdf
https://www.researchgate.net/figure/Process-scheme-of-industrial-b-carotene-production-by-D-salina-The-process-is-divided_fig1_349365302
https://pubmed.ncbi.nlm.nih.gov/11087510/
https://pubmed.ncbi.nlm.nih.gov/11087510/
https://www.foodandnutritionjournal.org/vol4nospl-issue-carotenoids-2016/hplc-analysis-and-determination-of-carotenoid-pigments-in-commercially-available-plant-extracts/
https://www.foodandnutritionjournal.org/vol4nospl-issue-carotenoids-2016/hplc-analysis-and-determination-of-carotenoid-pigments-in-commercially-available-plant-extracts/
https://www.benchchem.com/product/b162410#supercritical-fluid-extraction-of-carotene
https://www.benchchem.com/product/b162410#supercritical-fluid-extraction-of-carotene
https://www.benchchem.com/product/b162410#supercritical-fluid-extraction-of-carotene
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b162410?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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